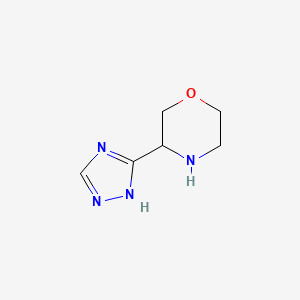

3-(1H-1,2,4-triazol-3-yl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1H-1,2,4-triazol-5-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-11-3-5(7-1)6-8-4-9-10-6/h4-5,7H,1-3H2,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITAOAMPNWOWCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Heterocyclic Scaffolds in Advanced Chemical Sciences

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, with over 85% of all biologically active chemical entities containing a heterocycle. nih.gov Their prevalence stems from the diverse chemical and physical properties imparted by the presence of heteroatoms—typically nitrogen, oxygen, or sulfur—within a cyclic framework. numberanalytics.com These heteroatoms can significantly influence a molecule's solubility, lipophilicity, polarity, and capacity for hydrogen bonding. nih.gov Such modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.gov

In drug discovery, heterocyclic scaffolds are often considered "privileged structures" due to their ability to bind to a wide range of biological targets. nih.govnih.gov They are integral components of numerous pharmaceuticals, including treatments for infectious diseases, cancer, and neurological disorders. numberanalytics.comsemanticscholar.org The versatility of heterocyclic chemistry allows for the construction of a vast array of molecular structures, from simple rings to complex polycyclic systems, enabling the fine-tuning of biological activity. numberanalytics.com

The 1,2,4 Triazole Moiety: a Foundational Heterocycle in Chemical Design

The 1,2,4-triazole (B32235) ring is a five-membered heterocycle with three nitrogen atoms that has garnered significant attention in chemical research. lifechemicals.comrsc.org This moiety is a key structural component in a multitude of approved drugs and experimental compounds, highlighting its importance as a pharmacophore. lifechemicals.comresearchgate.net The unique electronic characteristics, dipole moment, and hydrogen bonding capabilities of the 1,2,4-triazole ring enable it to interact with high affinity at various biological receptors. nih.gov

The applications of 1,2,4-triazole derivatives are extensive and varied. In medicine, they form the basis for antifungal agents like fluconazole (B54011) and voriconazole, the antiviral drug ribavirin, and anticancer therapies such as letrozole (B1683767) and anastrozole. lifechemicals.comresearchgate.net Beyond pharmaceuticals, 1,2,4-triazoles are utilized in the development of corrosion inhibitors, ionic liquids, and organic polymers for light-emitting devices. lifechemicals.com The versatility of the 1,2,4-triazole scaffold allows for its incorporation into diverse molecular frameworks, often leading to enhanced biological activity or novel material properties. nih.govnih.gov

The Morpholine Moiety: Structural Contributions to Molecular Architecture

Morpholine (B109124) is a six-membered saturated heterocycle containing both an amine and an ether functional group. chemenu.com This structural motif is frequently employed in medicinal chemistry due to its favorable physicochemical, biological, and metabolic properties. nih.govsci-hub.se The presence of the oxygen atom in the morpholine ring renders the nitrogen atom less basic compared to similar secondary amines, a feature that can be advantageous in molecular design. chemenu.com

The morpholine ring is considered a privileged structure in drug design, often introduced to enhance a molecule's potency, selectivity, or pharmacokinetic profile. nih.govnih.gov It can improve properties such as aqueous solubility and metabolic stability, which are critical for the development of effective oral medications. nih.gov For instance, the addition of a morpholine moiety to gefitinib, an anticancer drug, resulted in a prolonged plasma half-life. sci-hub.se The versatile and readily accessible nature of the morpholine scaffold makes it a valuable building block in the synthesis of new bioactive compounds. nih.govsci-hub.se

Synergistic Integration of 1,2,4 Triazole and Morpholine Frameworks in Advanced Chemical Systems

Established Synthetic Pathways for the 1,2,4-Triazole Core

The formation of the 1,2,4-triazole ring is a cornerstone of synthesizing the target compound. Classical organic reactions, including cyclization and condensation reactions, have been extensively utilized for this purpose.

Cyclization Reactions and Their Mechanistic Aspects

Cyclization reactions are fundamental to forming the 1,2,4-triazole heterocyclic system. These reactions typically involve the formation of new carbon-nitrogen and nitrogen-nitrogen bonds to construct the five-membered ring. isres.org

One common strategy involves the reaction of amidines with hydrazines. isres.org The mechanism proceeds through a condensation reaction, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,2,4-triazole ring. The versatility of this method allows for the synthesis of a wide array of substituted triazoles by varying the substituents on both the amidine and hydrazine (B178648) starting materials. isres.org

Another approach utilizes the oxidative cyclization of amidrazones. nih.gov In this method, an amidrazone is treated with an oxidizing agent, which promotes the intramolecular cyclization to form the triazole ring. The reaction mechanism is believed to involve the formation of a nitrogen-centered radical, which then attacks the imine carbon to initiate the ring closure.

Furthermore, metal-free oxidative cyclization of trifluoroacetimidohydrazides using D-glucose as a C1 synthon has been reported as a straightforward and efficient method for synthesizing 3-trifluoromethyl-1,2,4-triazoles. isres.org This method is noted for its use of readily available and renewable starting materials, mild reaction conditions, and scalability. isres.org

Classical Condensation Reactions in Triazole Synthesis (e.g., Pellizzari Reaction, Einhorn–Brunner Reaction)

Two notable classical condensation reactions for the synthesis of 1,2,4-triazoles are the Pellizzari and Einhorn-Brunner reactions. imist.ma

The Pellizzari Reaction , discovered by Guido Pellizzari in 1911, involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole. wikipedia.orgdrugfuture.comscispace.com The reaction mechanism begins with the nucleophilic attack of the nitrogen in the hydrazide on the carbonyl carbon of the amide. wikipedia.org This is followed by a series of intramolecular steps involving cyclization and dehydration to yield the final 1,2,4-triazole product. wikipedia.org While effective, the Pellizzari reaction often requires high temperatures and long reaction times, and the yields can be low. wikipedia.org

The Einhorn–Brunner Reaction is the reaction of imides with alkyl hydrazines to produce an isomeric mixture of 1,2,4-triazoles. wikipedia.org This reaction, first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, is an acid-catalyzed condensation. wikipedia.orgdrugfuture.com The mechanism starts with the protonation of the substituted nitrogen of the hydrazine, which then attacks a carbonyl group of the imide. wikipedia.org A series of proton transfers, dehydrations, and an intramolecular nucleophilic attack lead to the formation of the triazole ring. wikipedia.org A key aspect of the Einhorn-Brunner reaction is its regioselectivity when using unsymmetrical imides; the most acidic group attached to the imide tends to favor the 3-position on the resulting triazole ring. wikipedia.org

| Reaction Name | Reactants | Product | Key Features |

| Pellizzari Reaction | Amide, Hydrazide | 1,2,4-Triazole | Discovered in 1911; often requires high temperatures and long reaction times. wikipedia.orgdrugfuture.com |

| Einhorn-Brunner Reaction | Imide, Alkyl Hydrazine | Isomeric mixture of 1,2,4-Triazoles | Acid-catalyzed; regioselective with unsymmetrical imides. wikipedia.orgdrugfuture.com |

Modern Synthetic Strategies Incorporating the Morpholine Moiety

To improve efficiency and introduce the morpholine group, contemporary synthetic methods have been developed. These include microwave-assisted synthesis, the use of ionic liquids as catalysts, and Mannich reaction-based approaches.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including 1,2,4-triazole derivatives. sphinxsai.comrsc.org This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. sphinxsai.combeilstein-journals.org The application of microwave irradiation can be particularly beneficial for reactions that traditionally require harsh conditions, such as the Pellizzari reaction, by shortening the reaction time and increasing the yield. wikipedia.org

The use of microwave assistance in multi-component reactions (MCRs) has proven to be an effective strategy for the synthesis of complex heterocyclic molecules. beilstein-journals.org For instance, a microwave-assisted three-component reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides has been developed for the synthesis of N-alkylated 2-pyridones, with the microwave approach dramatically improving yields and reducing reaction times. beilstein-journals.org Similarly, microwave irradiation has been successfully employed in the synthesis of various other heterocyclic systems, often in environmentally benign solvents like water. nih.gov

Catalytic Synthesis Protocols: Role of Ionic Liquids

Ionic liquids (ILs) have gained significant attention as green and recyclable alternatives to traditional volatile organic solvents in chemical synthesis. rsc.orgbenthamdirect.com Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent characteristics, make them attractive for a wide range of organic transformations. researchgate.net In the context of 1,2,4-triazole synthesis, ionic liquids can act as both the solvent and the catalyst, leading to high efficiency, improved yields, and simplified product isolation. benthamdirect.comresearchgate.net

The application of ionic liquids has been demonstrated in the synthesis of various nitrogen-containing heterocycles. benthamdirect.com For example, a copper-based ionic liquid has been shown to effectively catalyze the synthesis of 1,4-disubstituted-1,2,3-triazoles, acting as both the solvent and catalyst. researchgate.net The use of supported ionic liquids (SILs), where the ionic liquid is immobilized on a solid support, further enhances their utility by facilitating catalyst recovery and reuse. researchgate.net

| Catalyst Type | Role in Synthesis | Advantages |

| Ionic Liquids (ILs) | Solvent and/or catalyst | High efficiency, improved yield, recyclability, green alternative. benthamdirect.comresearchgate.net |

| Supported Ionic Liquids (SILs) | Heterogeneous catalyst | Easy recovery and reuse of the catalyst. researchgate.net |

Mannich Reaction-Based Approaches

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen-containing compound, an aldehyde (often formaldehyde), and a primary or secondary amine. vedantu.comwikipedia.org This reaction is a powerful tool for introducing an aminomethyl group into a molecule and has been widely used in medicinal chemistry to synthesize a variety of biologically active compounds. nih.govnih.gov

In the context of synthesizing derivatives of this compound, the Mannich reaction can be employed to introduce the morpholine moiety onto the 1,2,4-triazole scaffold. nih.govtandfonline.com For example, a pre-formed 1,2,4-triazole derivative containing an active hydrogen can be reacted with formaldehyde (B43269) and morpholine to yield the desired Mannich base. tandfonline.com This approach allows for the late-stage functionalization of the triazole ring, providing a convenient route to a diverse range of morpholine-containing derivatives. nih.gov

The mechanism of the Mannich reaction begins with the formation of an iminium ion from the reaction of the amine (morpholine) and formaldehyde. wikipedia.org The active hydrogen-containing compound (the 1,2,4-triazole derivative) then acts as a nucleophile, attacking the iminium ion to form the final Mannich base. wikipedia.org The reaction is versatile and can be applied to a variety of substrates, making it a valuable tool in the synthesis of complex molecules. vedantu.com

Strategic Derivatization of the this compound Scaffold

The versatility of the this compound scaffold allows for a multitude of chemical modifications, enabling the exploration of a broad chemical space and the development of compounds with diverse properties.

The 1,2,4-triazole ring system offers multiple sites for functionalization, which can significantly influence the biological activity of the resulting compounds. Common strategies involve N-alkylation, N-arylation, and substitution at the carbon atoms of the triazole ring.

One approach to functionalize the 1,2,4-triazole ring is through metalation using sterically hindered TMP-magnesium and TMP-zinc bases, followed by trapping with various electrophiles. acs.org This method allows for the introduction of a wide range of substituents under mild conditions. For instance, zincation with TMPZnCl·LiCl and subsequent Pd-catalyzed Negishi cross-coupling with aryl halides can yield N-aryl derivatives in good yields (78–94%). acs.org Similarly, copper-catalyzed electrophilic amination can introduce amino functionalities. acs.org

Another strategy involves the synthesis of 1,2,4-triazole-3-carboxylates, which can serve as versatile intermediates for further derivatization. nih.gov For example, ethyl 1H-1,2,4-triazole-3-carboxylate can be synthesized from the corresponding acyl hydrazide with high yield (89%). nih.gov This ester can then be converted into a variety of amides, hydrazides, and other functional groups.

The table below summarizes the synthesis of various functionalized 1,2,4-triazole derivatives.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| N-propyl 1,2,4-triazole | TMPMgCl·LiCl, cyclohexyl bromide | Double allylated triazole | 73 |

| Ethyl 2-(2-acylhydrazono)-2-ethoxyacetate hydrochloride | Diphenyl ether (solvent) | Ethyl 1H-1,2,4-triazole-3-carboxylate | 89 |

| Ethyl 2-(2-isonicotinoylhydrazono)-2-ethoxyacetate hydrochloride | Diphenyl ether (solvent) | Ethyl 5-(pyridin-4-yl)-1H-1,2,4-triazole-3-carboxylate | 77 |

| Ethyl 2-(2-nicotinoylhydrazono)-2-ethoxyacetate hydrochloride | Diphenyl ether (solvent) | Ethyl 5-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate | 68 |

| Ethyl 2-(2-picolinoylhydrazono)-2-ethoxyacetate hydrochloride | Diphenyl ether (solvent) | Ethyl 5-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylate | 82 |

The morpholine ring is a key pharmacophore that can be modified to fine-tune the physicochemical and pharmacokinetic properties of a molecule. nih.gov Synthetic strategies often involve the use of morpholine as a building block or the construction of the morpholine ring from acyclic precursors. nih.gove3s-conferences.org

One common method for synthesizing morpholine derivatives is the reaction of morpholine with various electrophiles. For instance, reacting morpholine with ethyl chloroacetate (B1199739) in the presence of a base yields morpholin-N-ethyl acetate, which can be further converted to a variety of derivatives. researchgate.net

The development of morpholine isosteres, which are structurally similar but contain different atoms, is another area of interest. nih.gov For example, 3-oxabicyclo[4.1.0]heptane has been identified as a non-nitrogen containing isostere of morpholine. nih.gov

The table below provides examples of reactions involving the modification of the morpholine ring.

| Starting Material | Reagents and Conditions | Product |

| Morpholine | Ethyl chloroacetate, triethylamine, benzene | Morpholin-N-ethyl acetate |

| Morpholin-N-ethyl acetate | Hydrazine hydrate, ethanol | Morpholin-N-ethyl acetohydrazide |

| Morpholin-N-ethyl acetohydrazide | Ammonium thiocyanate, HCl, ethanol | Morpholin-N-aceto semithiocarbazide |

The introduction of sulfanyl (B85325) (-SH) and related functional groups onto the 1,2,4-triazole ring can lead to compounds with interesting biological activities. A common precursor for these derivatives is 1,2,4-triazole-3(5)-thiol. orgsyn.org This thiol can be synthesized by the base-catalyzed cyclization of 1-formyl-3-thiosemicarbazide, with yields ranging from 72-81%. orgsyn.org

The resulting 1,2,4-triazole-3-thiol can then undergo various reactions to introduce different substituents. For example, reaction with formaldehyde and a secondary amine can lead to the formation of Mannich bases. researchgate.net Alkylation with bromoacetic acid can also be performed to introduce a carboxylic acid functionality. researchgate.net

Furthermore, the synthesis of 1-sulfonyl-1,2,3-triazoles can be achieved through the copper(I)-catalyzed reaction of sulfonyl azides with terminal alkynes. nih.govacs.org The use of copper(I) thiophene-2-carboxylate (B1233283) (CuTC) as a catalyst allows this reaction to proceed efficiently at room temperature under both anhydrous and aqueous conditions. nih.govacs.org

The table below details the synthesis of sulfanyl-containing 1,2,4-triazole derivatives.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1-Formyl-3-thiosemicarbazide | NaOH, H₂O, heat; then HCl | 1,2,4-Triazole-3(5)-thiol | 72-81 |

| 1,2,4-Triazole-3-thiol | Formaldehyde, various secondary amines, DMF | 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol derivatives | - |

| 1,2,4-Triazole-3-thiol | Bromoacetic acid, DMSO, triethylamine | (5-Thio-1H-1,2,4-triazol-3-yl)acetic acid | - |

| Sulfonyl azide (B81097) and terminal alkyne | Copper(I) thiophene-2-carboxylate (CuTC) | 1-Sulfonyl-1,2,3-triazole | Good |

Optimization of Reaction Conditions and Synthetic Yields

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound derivatives. Factors such as the choice of solvent, temperature, catalyst, and reaction time can significantly impact the outcome of a reaction.

For instance, in the synthesis of β-triazolylenones via the desulfonylative alkylation of N-tosyl-1,2,3-triazoles, a metal-free approach at room temperature was found to be optimal, affording the product in 78% yield. beilstein-journals.org The use of different solvents such as THF, EtOAc, and toluene (B28343) resulted in lower yields or decomposition of the starting material. beilstein-journals.org

In the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for the synthesis of 1-sulfonyl-1,2,3-triazoles, the choice of ligand is critical. acs.org The use of copper(I) thiophene-2-carboxylate (CuTC) as a catalyst has been shown to be highly effective, enabling the reaction to proceed smoothly at room temperature. nih.govacs.org

The table below illustrates the optimization of reaction conditions for the synthesis of a β-triazolylenone. beilstein-journals.org

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Rh₂(OAc)₄ | Toluene | 100 | 12 | 45 |

| 2 | Cu(OAc)₂ | Toluene | 100 | 24 | 42 |

| 3 | - | Toluene | 100 | 24 | 49 |

| 4 | - | Toluene | rt | 24 | 78 |

| 5 | - | THF | rt | 48 | NR |

| 6 | - | EtOAc | rt | 48 | trace |

| 7 | - | Toluene | rt | 72 | trace |

| 8 | - | CH₂Cl₂ | rt | 96 | 56 |

NR: No Reaction

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the structural determination of organic molecules, including the analogues of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy is fundamental in identifying the number and types of hydrogen atoms within a molecule. For this compound analogues, the ¹H NMR spectrum reveals characteristic signals for the protons of the morpholine and triazole rings, as well as any substituents.

For instance, in a series of synthesized 1,2,3-triazole-bound-1,2,4-triazoles with a morpholine moiety, the protons of the morpholine ring typically appear as multiplets or broad singlets in the range of 3.08 to 3.75 ppm. arkat-usa.org The N-CH₂ protons of the morpholine ring are often observed around 3.16-3.18 ppm as a triplet, while the O-CH₂ protons appear slightly downfield at 3.73-3.75 ppm, also as a triplet. arkat-usa.org The proton of the NH group within the 1,2,4-triazole ring is a key diagnostic signal, often appearing as a singlet in the downfield region, typically between 11.51 and 11.79 ppm. arkat-usa.org The disappearance of this signal upon deuterium (B1214612) exchange with D₂O confirms its identity as an exchangeable proton. arkat-usa.org

Table 1: Representative ¹H NMR Data for a this compound Analogue

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| Morpholine N-CH₂ | 3.16-3.18 | t |

| Morpholine O-CH₂ | 3.73-3.75 | t |

| Triazole NH | 11.51 | s |

Data sourced from a study on 1,2,3-triazole-bound-1,2,4-triazoles. arkat-usa.org

Carbon-13 (¹³C) NMR Spectroscopy

Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the confirmation of the molecular framework.

In the ¹³C NMR spectra of this compound analogues, the carbon atoms of the morpholine ring typically resonate at characteristic chemical shifts. The N-CH₂ carbons are generally found around 48.6 ppm, while the O-CH₂ carbons appear further downfield at approximately 66.2 ppm. arkat-usa.org The carbon atoms of the triazole ring also exhibit distinct signals that are crucial for confirming the heterocyclic structure. For example, the C=N carbon in a 1,2,4-triazole ring can appear around 150.8 ppm. arkat-usa.org

Table 2: Representative ¹³C NMR Data for a this compound Analogue

| Functional Group | Chemical Shift (δ, ppm) |

| Morpholine N-CH₂ | 48.6 |

| Morpholine O-CH₂ | 66.2 |

| Triazole C=N | 150.8 |

Data sourced from a study on 1,2,3-triazole-bound-1,2,4-triazoles. arkat-usa.org

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. rsc.org

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing the proton-proton networks within the morpholine ring and any alkyl chains present in the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the carbon signals based on their attached, and often more easily assigned, protons. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for establishing the connectivity between different functional groups, for example, linking a substituent to the triazole or morpholine ring.

The combined application of these 1D and 2D NMR techniques provides a comprehensive and detailed picture of the molecular structure of this compound analogues. rsc.orgrsc.org

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound analogues, the FTIR spectrum provides characteristic absorption bands that confirm the presence of key structural features. uobaghdad.edu.iq

The spectrum of a typical triazolylmorpholine derivative will exhibit a broad absorption band corresponding to the N-H stretching vibration of the triazole ring, usually in the region of 3100-3300 cm⁻¹. uobaghdad.edu.iq The C-H stretching vibrations of the morpholine ring and any other aliphatic or aromatic groups will appear in the 2800-3100 cm⁻¹ range. arkat-usa.org The C=N stretching vibration of the triazole ring is another important diagnostic peak, typically observed around 1580-1620 cm⁻¹. arkat-usa.org The C-O-C stretching of the ether linkage in the morpholine ring gives rise to a strong absorption band in the 1100-1250 cm⁻¹ region. arkat-usa.org

Table 3: Characteristic FTIR Absorption Bands for this compound Analogues

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Triazole) | 3167 |

| Aromatic C-H Stretch | 3072 |

| Aliphatic C-H Stretch | 2971 |

| C=N Stretch (Triazole) | 1586 |

| C-O-C Stretch (Morpholine) | 1224 |

Data compiled from studies on various triazole and morpholine-containing compounds. arkat-usa.orguobaghdad.edu.iq

The use of Attenuated Total Reflection (ATR)-FTIR spectroscopy is a modern, rapid, and non-destructive method for obtaining high-quality spectra of solid and liquid samples with minimal sample preparation. f1000research.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound and its analogues, MS is essential for confirming the molecular formula and for corroborating the structural information obtained from NMR and IR spectroscopy.

In a typical mass spectrum of a this compound analogue, the molecular ion peak [M]⁺ or, more commonly, the protonated molecule [M+H]⁺, is observed, which provides the molecular weight of the compound. arkat-usa.orgresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition and molecular formula with high accuracy. rsc.org

The fragmentation pattern observed in the mass spectrum is also highly informative. The molecule can break apart in predictable ways, and the resulting fragment ions can be used to deduce the structure of the original molecule. For example, the cleavage of the morpholine ring or the loss of substituents from the triazole ring can lead to characteristic fragment ions.

Table 4: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 155.09274 | 132.5 |

| [M+Na]⁺ | 177.07468 | 138.6 |

| [M-H]⁻ | 153.07818 | 130.9 |

Predicted data for the parent compound C₆H₁₀N₄O. uni.lu

X-ray Crystallography for Precise Solid-State Molecular Structures

The crystal structure reveals the planarity of the triazole ring and the typical chair conformation of the morpholine ring. nih.gov It also provides details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. jyu.firesearchgate.net For example, in the crystal structure of one triazolo-pyridazino-indole derivative, the triazole and indole (B1671886) rings were found to be twisted relative to each other. jyu.fi Such detailed structural information is invaluable for understanding the physical properties of the compound and for structure-based drug design.

Chromatographic Separations and Coupled Techniques (e.g., GC-MS, HPLC-MS) for Purity and Mixture Analysis

Chromatographic methods are powerful tools for separating individual components from a mixture, making them essential for assessing the purity of newly synthesized this compound analogues and analyzing complex reaction mixtures. researchgate.net When coupled with mass spectrometry (MS), these techniques provide not only separation but also structural information, allowing for the unequivocal identification of the compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov For a compound to be analyzed by GC, it must be volatile and thermally stable. mdpi.com While GC-MS is a cornerstone of analytical chemistry, its application to 1,2,4-triazole derivatives can be challenging due to their polarity, which often results in poor peak shape and low response. researchgate.net

In some cases, derivatization is employed to increase the volatility of the analytes. For instance, morpholine itself can be derivatized with sodium nitrite (B80452) under acidic conditions to produce N-nitrosomorpholine (NMOR), a stable and volatile compound readily detectable by GC-MS. nih.gov This approach increased the sensitivity by approximately 65 times compared to direct injection. nih.gov Research on other 1,2,4-triazole derivatives has shown that the nature of substituents on the triazole ring significantly impacts chromatographic behavior, with non-polar moieties like phenyl groups generally yielding better results than polar groups. researchgate.net

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-performance liquid chromatography (HPLC) is better suited for the analysis of polar, less volatile, and thermally sensitive compounds, which is often the case for functionalized triazole-morpholine analogues. nuph.edu.ua HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. sielc.com Coupling HPLC with a mass spectrometer (HPLC-MS) allows for the analysis of a wide range of compounds. nuph.edu.ua

A key application of HPLC-MS in this field is in pharmacokinetic studies. For example, an HPLC-MS method was developed to determine the concentration of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate in rat blood plasma. nuph.edu.ua This method utilized an Agilent 1260 Infinity liquid chromatography system with a single-quadrupole mass spectrometric detector, demonstrating the technique's utility in quantifying these analogues in biological matrices. nuph.edu.ua Reverse-phase (RP) HPLC methods are common, often using mobile phases consisting of acetonitrile (B52724) and water with modifiers like formic or phosphoric acid to ensure good peak shape and resolution. sielc.comsielc.com

| Technique | Analyte Type | Instrumentation Example | Key Findings/Application | Reference |

|---|---|---|---|---|

| GC-MS | Volatile triazole and morpholine derivatives | Agilent 7890B GC with 5977B MSD | Analysis of 3-thio-1,2,4-triazoles; showed that substituent nature affects chromatographic behavior. | researchgate.net |

| GC-MS | Morpholine (after derivatization) | Not specified | Derivatization to NMOR improved sensitivity significantly for analysis in juices and drugs. | nih.gov |

| HPLC-MS | Morpholinium triazole thioacetate (B1230152) derivative | Agilent 1260 Infinity LC with Agilent 6120 MS | Developed for pharmacokinetic studies to measure drug concentration in blood plasma. | nuph.edu.ua |

| HPLC | 1H-1,2,4-Triazol-3-amine derivative | Newcrom R1 reverse-phase column | Method developed for separation, scalable for preparative isolation and suitable for pharmacokinetics. | sielc.com |

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic structure and geometry of molecules like this compound.

Detailed research findings from DFT calculations reveal critical information about the molecule's optimized geometry, bond lengths, and bond angles. For instance, the morpholine ring typically adopts a chair conformation, which is the most stable arrangement. The electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, are also determined. These parameters are crucial for understanding the molecule's reactivity and stability.

The electrostatic potential map generated through DFT calculations highlights the regions of positive and negative charge on the molecule's surface, indicating potential sites for electrophilic and nucleophilic attack. This is particularly important for understanding how this compound might interact with biological targets.

Table 1: Selected DFT-Calculated Properties of this compound

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | Typically in the range of -6 to -7 eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Typically in the range of -1 to 0 eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | Approximately 5-6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | Varies with conformation | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Landscapes

While DFT provides a static picture, molecular dynamics (MD) simulations offer a view into the dynamic behavior of this compound over time. These simulations model the atomic movements, providing insights into the molecule's flexibility and conformational landscape.

MD simulations can reveal the different conformations the molecule can adopt in solution and their relative stabilities. For this compound, this includes the potential for the morpholine ring to switch between different chair and boat conformations, as well as the rotational freedom of the bond connecting the morpholine and triazole rings. Understanding this dynamic behavior is essential, as the biological activity of a molecule can be highly dependent on its accessible conformations.

Ligand-Target Interaction Prediction through Molecular Docking Methodologies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor. For this compound and its derivatives, docking studies are instrumental in understanding their potential as inhibitors of various enzymes.

In these studies, the 3D structure of the target protein is used as a template, and the ligand is placed into the active site in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose. These studies have shown that the triazole and morpholine rings of this compound can form crucial hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site of target proteins. The specific interactions identified through docking can guide the design of more potent and selective inhibitors.

Mechanistic Elucidation of Chemical Reactions via Computational Approaches

Computational methods are also employed to elucidate the mechanisms of chemical reactions involving this compound. By calculating the energy profiles of reaction pathways, including transition states and intermediates, researchers can gain a deeper understanding of how these reactions proceed.

For example, computational studies can be used to investigate the synthesis of this compound, helping to optimize reaction conditions and improve yields. These approaches can also shed light on the metabolic pathways of the compound in biological systems, predicting potential metabolites and understanding its biotransformation.

Tautomeric Equilibria and Energy Landscape Analysis

The 1,2,4-triazole ring in this compound can exist in different tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. Computational analysis is crucial for determining the relative stabilities of these tautomers and understanding the energy landscape of their interconversion.

DFT calculations can accurately predict the energies of the different tautomeric forms, revealing which one is likely to be the most prevalent under physiological conditions. The most common tautomers for a 1,2,4-triazole ring are the 1H, 2H, and 4H forms. The relative energies of these tautomers can significantly influence the molecule's binding mode to a biological target, as different tautomers will present different hydrogen bond donor and acceptor patterns.

Table 2: Relative Energies of 1,2,4-Triazole Tautomers

| Tautomer | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|

| 1H-tautomer | 0.0 | >99 |

| 2H-tautomer | ~4-6 | <1 |

| 4H-tautomer | ~2-3 | <1 |

Note: The exact relative energies can vary depending on the computational method and basis set used.

Predictive Modeling using Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity.

For a series of derivatives of this compound, QSAR studies can be used to predict the activity of new, unsynthesized compounds. The molecular descriptors used in these models can include electronic, steric, and hydrophobic parameters. A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

In Silico Pharmacokinetic Profiling and Drug-Likeness Assessment (ADME Prediction)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. This early assessment of a compound's pharmacokinetic profile, often referred to as ADME prediction, helps to identify potential liabilities that could lead to failure in later stages of drug development.

For this compound, computational tools can predict properties such as its solubility, permeability, plasma protein binding, and metabolic stability. Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. These predictions help to ensure that a compound has a favorable pharmacokinetic profile to become an effective drug.

Table 3: Predicted ADME and Drug-Likeness Properties of this compound

| Property | Predicted Value | Implication for Drug-Likeness |

|---|---|---|

| Molecular Weight | ~154 g/mol | Complies with Lipinski's Rule (<500) |

| logP | ~ -1.0 to -0.5 | Indicates good water solubility |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule (≤10) |

| Polar Surface Area | ~ 60-70 Ų | Suggests good oral bioavailability |

Table of Compound Names

| Compound Name |

|---|

Chemical Reactivity and Reaction Mechanisms of 3 1h 1,2,4 Triazol 3 Yl Morpholine

Electrophilic and Nucleophilic Reactivity of the Triazole and Morpholine (B109124) Moieties

The chemical behavior of 3-(1H-1,2,4-triazol-3-yl)morpholine is dictated by the interplay of its two core components: the electron-deficient 1,2,4-triazole (B32235) ring and the electron-rich morpholine ring. The 1,2,4-triazole ring system is a crucial element in a variety of pharmaceutical compounds.

The morpholine moiety, with its secondary amine, is inherently nucleophilic. The nitrogen atom's lone pair of electrons readily participates in reactions with electrophiles. For instance, in related morpholine derivatives, the nitrogen acts as a nucleophile in reactions with compounds like ethyl chloroacetate (B1199739). researchgate.netuobaghdad.edu.iq This nucleophilicity allows for the straightforward synthesis of various derivatives. uobaghdad.edu.iq

Conversely, the 1,2,4-triazole ring is generally considered electron-deficient and thus more susceptible to nucleophilic attack, particularly when substituted with a good leaving group. For example, a bromine atom on the triazole ring can be easily substituted by other functional groups. In the case of this compound, the triazole ring's reactivity is influenced by the presence of the morpholine substituent. The triazole ring can also participate in the formation of more complex heterocyclic systems. nih.gov

Oxidation and Reduction Pathways of the Chemical Compound

Specific oxidation and reduction pathways for this compound are not extensively detailed in the available literature. However, the reactivity of the individual moieties provides insight into potential transformations. The morpholine ring, being an amine, is susceptible to oxidation. The triazole ring itself is generally stable to oxidation, but substituents on the ring can be modified.

While direct pathways for the title compound are not documented, studies on related triazole derivatives offer some clues. For instance, some triazolethiones can be synthesized through the dehydrative ring closure of precursor molecules under basic conditions. nih.gov The reduction of nitro-substituted triazoles has also been investigated, indicating the triazole ring's stability under certain reductive conditions.

Ring Transformations and Annulation Reactions

The stability of the 1,2,4-triazole and morpholine rings means that ring transformations are not common under normal conditions. The 1H-1,2,4-triazole tautomer is known to be more stable than the 4H-1,2,4-triazole form due to lower conformational energy. utar.edu.my

However, under specific conditions, triazole derivatives can undergo annulation reactions to form fused heterocyclic systems. For example, certain 1,2,4-triazole derivatives can be key intermediates in the synthesis of more complex polycyclic structures. umich.edu While specific examples for this compound are not available, the potential for such reactions exists, likely requiring harsh conditions or specific catalytic systems. Research on related heterocyclic systems has shown that ring-opening isomerizations can occur, for instance, in azetidines to form 2-oxazolines, but this is not directly applicable to the more stable morpholine ring. mdpi.com

Coordination Chemistry: Formation of Metal Complexes

The nitrogen atoms of both the triazole and morpholine rings, as well as the oxygen atom of the morpholine ring, are potential donor sites for coordination with metal ions. The 1,2,4-triazole moiety, in particular, is a well-established building block for constructing metal-organic frameworks (MOFs) and coordination polymers. mdpi.com

Triazole ligands can coordinate to metal centers in various modes, acting as monodentate, bidentate, or bridging ligands. For example, 3-amino-1H-1,2,4-triazole-5-carboxylic acid has been shown to form complexes with a range of transition metals, including Zn(II), Mn(II), Fe(III), and Cd(II), resulting in structures from discrete mononuclear complexes to 2D layered materials. mdpi.com The coordination mode often depends on the metal ion, the other ligands present, and the reaction conditions. mdpi.com

The table below summarizes the coordination behavior of some related triazole derivatives, illustrating the versatility of the triazole ring in forming metal complexes.

| Ligand | Metal Ion(s) | Coordination Mode/Product | Reference |

| 3-amino-1H-1,2,4-triazole-5-carboxylic acid | Zn(II), Mn(II), Fe(III), Cd(II) | Mononuclear, dinuclear, 1D, and 2D complexes | mdpi.com |

| 1,2,3-triazolylidene | Pd(II), Au(I), Rh(III), Ir(III) | Forms homo- and hetero-bimetallic complexes | nih.gov |

| 1,2,3-triazole ligands | Pd, Ni, Au | Pincer-type complexes | scilit.com |

| 1,2,3-triazole-4-carboxylic acid derivative | La(III) | Three-dimensional complex via carboxylate group | nih.gov |

Kinetic and Thermodynamic Aspects of Chemical Transformations

Kinetic studies on the reactions of morpholine with various substrates show that it is a moderately reactive amine. The Brønsted-type plots for the aminolysis of thionocarbonates by a series of secondary alicyclic amines, including morpholine, are linear, indicating a common reaction mechanism. nih.gov

Thermodynamic data for amino-1,2,4-triazole derivatives have been determined through combustion calorimetry and other methods. researchgate.net These studies provide fundamental data on the stability of the triazole ring system. The enthalpy of formation is a key parameter that can be used to understand the energy changes in chemical reactions. For instance, the gas-phase standard molar enthalpies of formation for 3-amino- and 3,5-diamino-1H-1,2,4-triazole have been determined both experimentally and through theoretical calculations. researchgate.net

Advanced Applications and Research Prospects of 3 1h 1,2,4 Triazol 3 Yl Morpholine Derivatives

Catalysis and Green Chemistry Initiatives

The unique structural features of 3-(1H-1,2,4-triazol-3-yl)morpholine, which combine the functionalities of a triazole ring and a morpholine (B109124) moiety, have positioned its derivatives as promising candidates in the fields of catalysis and green chemistry. The nitrogen-rich triazole ring can act as an effective ligand for various metal centers, while the morpholine group can influence solubility and stability, making these compounds valuable in promoting sustainable chemical transformations.

Role as Organocatalysts or Ligands in Metal Catalysis

Derivatives of this compound have demonstrated significant potential as ligands in metal-catalyzed reactions. The 1,2,4-triazole (B32235) unit can coordinate with transition metals through its nitrogen atoms, forming stable complexes that can catalyze a variety of organic transformations. For instance, these ligands have been explored in cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules. The morpholine ring, in turn, can be modified to fine-tune the steric and electronic properties of the ligand, thereby influencing the catalytic activity and selectivity of the metal complex.

In the realm of organocatalysis, the basic nitrogen atoms in both the triazole and morpholine rings can act as hydrogen bond donors or acceptors, facilitating reactions by activating substrates. This dual functionality allows for the design of metal-free catalytic systems, which is a key aspect of green chemistry as it avoids the use of potentially toxic and expensive heavy metals.

Promotion of Sustainable Chemical Processes

The application of this compound derivatives aligns with several principles of green chemistry. Their use as catalysts, whether in metal-based or organocatalytic systems, can lead to more efficient chemical processes with higher atom economy and reduced waste generation. The stability of the triazole ring often allows for the recovery and reuse of the catalyst, further enhancing the sustainability of the process.

Furthermore, the solubility of these compounds can be tailored by modifying the morpholine moiety, enabling reactions to be carried out in more environmentally benign solvents, including water. The development of water-soluble catalysts is a significant step towards greener chemical manufacturing. The inherent biodegradability of some morpholine derivatives also contributes to their environmental credentials.

Emerging Fields in Materials Science

The versatility of the this compound scaffold extends into the domain of materials science, where its derivatives are being investigated for the creation of novel functional materials. The ability of the triazole ring to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, makes it an excellent building block for advanced materials.

Incorporation into Functional Polymers and Frameworks

Researchers have begun to incorporate this compound derivatives into polymeric structures to impart specific functionalities. For example, polymers containing this moiety may exhibit enhanced thermal stability and flame retardancy due to the high nitrogen content of the triazole ring. These polymers could find applications in high-performance materials and coatings.

Moreover, the metal-coordinating ability of the triazole unit is being exploited in the development of metal-organic frameworks (MOFs). By linking metal ions with ligands derived from this compound, it is possible to construct porous materials with potential applications in gas storage, separation, and catalysis. The morpholine group can influence the pore size and surface properties of the resulting MOFs.

Design of Supramolecular Assemblies

The formation of well-defined supramolecular structures through self-assembly is another exciting area of research for this compound derivatives. The hydrogen bonding capabilities of both the triazole and morpholine components can direct the assembly of molecules into complex architectures, such as gels, liquid crystals, and other organized systems. These materials can respond to external stimuli, such as changes in temperature or pH, making them suitable for applications in sensors and smart materials.

Agrochemical Development and Biological Crop Protection

The 1,2,4-triazole ring is a well-established pharmacophore in many successful fungicides used in agriculture. Consequently, derivatives of this compound are being actively explored for their potential as next-generation agrochemicals for biological crop protection.

The mode of action of many triazole-based fungicides involves the inhibition of sterol biosynthesis in fungi, a crucial pathway for maintaining the integrity of their cell membranes. The morpholine component can also contribute to the biological activity and influence the compound's uptake and translocation within the plant. The table below presents some research findings on the antifungal activity of related triazole derivatives.

| Compound Derivative | Target Pathogen | Observed Activity |

| 1-((1H-1,2,4-triazol-1-yl)methyl)-substituted amides | Botrytis cinerea | Moderate to good antifungal activity |

| Fluquinconazole | Venturia inaequalis | High efficacy against apple scab |

| Myclobutanil | Powdery mildews | Systemic fungicidal action |

It is important to note that while these examples contain the 1,2,4-triazole moiety, specific research on the agrochemical applications of this compound itself is an ongoing area of investigation. The development of new derivatives focuses on enhancing efficacy against a broader spectrum of plant pathogens while also considering environmental safety and the potential for resistance development.

Investigation of Plant Growth Modulating Activities

Derivatives of 1,2,4-triazole are recognized for their significant impact on plant physiology, acting as potent plant growth regulators. researchgate.net These compounds can influence hormonal balance, photosynthetic rates, and enzymatic activities within the plant. researchgate.net A primary mechanism of action is the inhibition of gibberellin biosynthesis. researchgate.net Specifically, triazoles block the oxidation of kaurene to kaurenoic acid, a critical step in the gibberellin pathway, by inhibiting cytochrome P450-mediated oxidative demethylation. researchgate.net This disruption leads to observable changes in plant development.

Research into ( researchgate.netresearchgate.netnih.govtriazolo[1,5-с]quinazolin-2-ylsulfanyl)carboxylic acids and their amides, which are related triazole derivatives, has demonstrated their effects on the root and hypocotyl growth of Cucumis sativus L. (cucumber). researchgate.net In these studies, certain compounds exhibited growth-regulating activity that surpassed that of the reference substance, gibberellin. researchgate.net For example, specific concentrations of compounds 3 and 4 showed notable stimulation of root growth. researchgate.net However, other derivatives, such as amide 6, displayed cytotoxic effects at all tested concentrations, inhibiting plant tissue elongation. researchgate.net

Table 1: Effect of Triazole Derivatives on Cucumis sativus L. Root Growth

| Compound | Concentration (mg/mL) | Growth Regulation Effect |

|---|---|---|

| 3 | 0.02 | Stimulated root growth, exceeding gibberellin activity. researchgate.net |

| 4 | 0.5 | Stimulated root growth, exceeding gibberellin activity. researchgate.net |

| 6 | All tested | Cytotoxic activity, detaining elongation. researchgate.net |

Elucidation of Biological Mechanisms of Action for Research Probes

Enzymatic Inhibition and Activation Studies

Derivatives of this compound are prominent subjects in enzyme inhibition research due to the triazole ring's ability to interact with the active sites of various enzymes. isp.edu.pkevitachem.com This interaction can disrupt essential biological pathways, making these compounds valuable for developing therapeutic agents and research tools. evitachem.com

Cholinesterase Inhibition: Several studies have focused on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the nervous system and implicated in Alzheimer's disease. nih.govacs.orgnih.gov A series of 1,2,4-triazole derivatives bearing a naphthalene (B1677914) moiety were found to be potent and selective BChE inhibitors. nih.gov Compounds 35a and 37a from this series showed exceptional inhibitory activity against BChE with IC₅₀ values of 0.025 µM and 0.035 µM, respectively, and demonstrated high selectivity over AChE. nih.gov Kinetic studies revealed a noncompetitive inhibition mechanism for these compounds. nih.gov Similarly, azinane-triazole based derivatives have been synthesized and evaluated, with compound 12m emerging as a potent BChE inhibitor (IC₅₀ = 0.038 µM). nih.govacs.org

α-Glucosidase and Urease Inhibition: The same series of azinane-triazole derivatives also showed significant inhibitory activity against α-glucosidase and urease. nih.govacs.org All tested derivatives were more potent α-glucosidase inhibitors than the standard drug acarbose. nih.gov Compound 12n (bearing a 2-ethyl-6-methyl phenyl moiety) was the most active in this series. nih.gov For urease inhibition, compound 12d (bearing a 3-methyl phenyl moiety) was among the most effective, with an IC₅₀ value of 19.35 µM. nih.gov

Antimicrobial Enzyme Targets: Molecular docking studies suggest that the antibacterial activity of some 1H-1,2,4-triazolyl derivatives may involve the inhibition of the MurB enzyme in E. coli. nih.gov The antifungal mechanism is often linked to the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.govarkat-usa.org Docking studies on antitubercular 1,2,4-triazole derivatives have also been carried out against Mycobacterium tuberculosis cytochrome P450 CYP121, indicating this enzyme as a potential molecular target. nih.gov

Table 2: Enzymatic Inhibition by 1,2,4-Triazole Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| 12d | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | nih.govacs.org |

| 12d | Urease | 19.35 ± 1.28 | nih.govacs.org |

| 12m | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | nih.govacs.org |

| 35a | Butyrylcholinesterase (BChE) | 0.025 ± 0.01 | nih.gov |

| 37a | Butyrylcholinesterase (BChE) | 0.035 ± 0.01 | nih.gov |

Receptor Binding and Modulation Investigations

The structural framework of this compound derivatives allows them to bind with high affinity and selectivity to various biological receptors, positioning them as valuable research probes and potential therapeutics.

Dopamine (B1211576) and Endothelin Receptors: A novel series of 1,2,4-triazol-3-yl-thiopropyl-tetrahydrobenzazepines has been identified as potent and selective dopamine D₃ receptor antagonists. nih.gov The pyrazolyl derivative 35 from this series, in particular, demonstrated high D₃ affinity and selectivity. nih.gov In another study, synthesized [3-(arylmethyl)thio-5-aryl-4H- researchgate.netresearchgate.netnih.govtriazol-4-yl]acetic acids were evaluated for their ability to bind to human endothelin ET(A) and ET(B) receptors, with some compounds showing affinity in the micromolar range. nih.gov

Cannabinoid Receptors: Research has led to the discovery of 1,2,3-triazole derivatives that act as novel, highly selective agonists for the cannabinoid receptor 2 (CB2). arabjchem.org Compounds 6 and 11 showed significant binding affinity for CB2 receptors with Kᵢ values of 105.3 nM and 116.4 nM, respectively, while displaying no affinity for CB1 receptors. arabjchem.org These compounds were identified as CB2 agonists in a β-arrestin translocation assay. arabjchem.org Further studies on pyrazole-3-carboxamides highlighted derivatives that were selective for either CB1 or CB2 receptors, with compound 30 being a particularly potent hCB1 ligand (Kᵢ = 5.6 nM). elsevierpure.com

Other G-Protein-Coupled Receptors (GPCRs): A significant breakthrough was the discovery of 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole (1 ) as the first high-affinity, selective competitive antagonist for GPR84, a receptor implicated in inflammatory processes. nih.gov This has spurred further investigation into the structure-activity relationships of related compounds to optimize their drug-like properties. nih.gov

Table 3: Receptor Binding Affinity of Triazole Derivatives

| Compound | Target Receptor | Binding Affinity (Kᵢ or EC₅₀) | Activity | Source |

|---|---|---|---|---|

| 6 | Cannabinoid Receptor 2 (CB2) | Kᵢ = 105.3 ± 22.6 nM | Agonist | arabjchem.org |

| 11 | Cannabinoid Receptor 2 (CB2) | Kᵢ = 116.4 ± 19.5 nM | Agonist | arabjchem.org |

| 30 | Cannabinoid Receptor 1 (CB1) | Kᵢ = 5.6 nM | Inverse Agonist | elsevierpure.com |

| 35 | Dopamine D₃ | High Affinity | Antagonist | nih.gov |

| 1 | G-Protein-Coupled Receptor 84 (GPR84) | High Affinity | Antagonist | nih.gov |

Cellular Pathway Perturbation Studies (e.g., tubulin dynamics, apoptosis)

Derivatives of 1,2,4-triazole have been shown to exert significant effects on fundamental cellular processes, including cell proliferation, apoptosis, and cell cycle progression, particularly in cancer cells.

A series of novel indolyl 1,2,4-triazole scaffolds demonstrated promising anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. rsc.org Two compounds, Vf and Vg , were found to have potent cytotoxic activity, with IC₅₀ values against MCF-7 cells of 2.91 µM and 0.891 µM, respectively. rsc.org These compounds were also shown to be potent inducers of apoptosis. rsc.org Further analysis revealed that compound Vf arrested the cell cycle at the S phase, while Vg caused an arrest at the G₀/G₁ phase. rsc.org

Similarly, new quinoline-based morpholine-1,2,3-triazole hybrids were evaluated for their in vitro anticancer activity against the MDA-MB-231 cell line. researchgate.net All synthesized compounds showed activity, with chloro and fluoro substituted derivatives demonstrating particularly potent cytotoxicity with IC₅₀ values of 17.20 µM and 23.56 µM, respectively. researchgate.net

In addition to direct cytotoxicity, certain triazole derivatives show neuroprotective effects. Compounds 35a and 37a , which are potent BChE inhibitors, exhibited a significant neuroprotective effect against cell injury induced by H₂O₂ and amyloid-β₁₋₄₂ in human neuroblastoma (SH-SY5Y) cells. nih.gov Other 1,2,4-triazole derivatives have demonstrated immunomodulatory activity by decreasing the levels of pro-inflammatory cytokines like TNF-α and IFN-γ in stimulated peripheral blood mononuclear cell (PBMC) cultures. nih.gov

Table 4: Cytotoxic Activity of Triazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Vf | MCF-7 (Breast Cancer) | 2.91 | rsc.org |

| Vg | MCF-7 (Breast Cancer) | 0.891 | rsc.org |

| Vf | MDA-MB-231 (Breast Cancer) | 1.914 | rsc.org |

| Vg | MDA-MB-231 (Breast Cancer) | 3.479 | rsc.org |

| Chloro-substituted hybrid | MDA-MB-231 (Breast Cancer) | 17.20 ± 0.09 | researchgate.net |

| Fluoro-substituted hybrid | MDA-MB-231 (Breast Cancer) | 23.56 ± 0.09 | researchgate.net |

In Vitro Efficacy against Microbial and Parasitic Organisms (e.g., antibacterial, antifungal, antileishmanial, antiviral, anti-urease)

The 1,2,4-triazole nucleus is a cornerstone of many antimicrobial agents. nih.govnih.gov Derivatives incorporating the this compound scaffold have been extensively studied for their broad-spectrum activity against bacteria, fungi, and parasites. researchgate.net

Antibacterial and Antifungal Activity: Newly synthesized 1H-1,2,4-triazolyl derivatives have demonstrated potent antibacterial activity against various strains, including P. fluorescens and the plant pathogen X. campestris, with Minimum Inhibitory Concentrations (MIC) often lower than standard drugs like ampicillin. nih.govbg.ac.rs The antifungal activity of these compounds is particularly noteworthy, with some derivatives being 6 to 45 times more potent than ketoconazole (B1673606) and bifonazole (B1667052) against fungi such as A. niger and T. viride. nih.gov Hybrid molecules combining 1,2,3-triazole and 1,2,4-triazole rings with a phenylmorpholine structure have also been synthesized and tested for their antimicrobial properties. researchgate.net

Antitubercular Activity: Certain 1,2,4-triazole derivatives have been specifically evaluated for their potential against Mycobacterium species. nih.gov Compound C4 from one synthesized series was found to be the most active against M. tuberculosis H37Ra, with a MIC value of 0.976 µg/mL. nih.gov

Antileishmanial Activity: Derivatives of 1,2,4-triazole containing a morpholine moiety have shown significant antileishmanial activity. researchgate.net In one study, a compound featuring a nitro group demonstrated a significantly higher activity against Leishmania infantum promastigotes (MIC = 312 µg/mL) compared to other analogues. researchgate.net Another derivative, compound 14c , was identified as a hit compound with good activity against Leishmania (EC₅₀ = 7 µM) and low cytotoxicity, indicating a favorable selectivity index. researchgate.net

Anti-urease Activity: As mentioned in the enzymatic inhibition section, 1,2,4-triazole derivatives have also been identified as effective urease inhibitors, a property relevant in combating infections by urease-producing bacteria like Helicobacter pylori. nih.govacs.orgnih.gov

Table 5: In Vitro Antimicrobial and Antiparasitic Activity of Triazole Derivatives

| Compound Type/Number | Organism | Activity Measurement | Result | Source |

|---|---|---|---|---|

| 1H-1,2,4-triazolyl derivs. | P. fluorescens (bacteria) | MIC | 0.4–5.4 µM | bg.ac.rs |

| 1H-1,2,4-triazolyl derivs. | A. niger (fungus) | MIC | 6-45x more potent than Ketoconazole | nih.gov |

| C4 | M. tuberculosis H37Ra | MIC | 0.976 µg/mL | nih.gov |

| Nitro-group derivative | Leishmania infantum | MIC | 312 µg/mL | researchgate.net |

| 14c | Leishmania species | EC₅₀ | 7 µM | researchgate.net |

Structure-Activity Relationships (SAR) for Biological Responses

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of this compound derivatives.

For antimicrobial activity , studies have revealed key structural features. In a series of 1H-1,2,4-triazolyl derivatives, the presence of an (E)-1-(2,4-dichlorophenyl)-5-methylhex-1-en-3-ol substituent on the triazole ring was found to be beneficial for antibacterial activity. bg.ac.rs The replacement or modification of this group generally led to a decrease in activity. bg.ac.rs

In the context of antileishmanial activity , the substitution pattern on the phenyl ring is critical. The presence of a nitro group, particularly at the meta position of a phenyl ring attached to the core structure, was shown to significantly enhance antileishmanial potency and selectivity. researchgate.net

For receptor binding , specific substitutions guide both affinity and selectivity. In a series of GPR84 antagonists, replacing the methoxy (B1213986) groups on the phenyl rings at the 5- and 6-positions of the triazine core with halides led to a decrease in activity, indicating the importance of these groups for receptor interaction. nih.gov For dopamine D₃ receptor antagonists, the nature of the substituent on the triazole ring was a key determinant of potency and selectivity. nih.gov Similarly, for cannabinoid receptor ligands, an N-cyclohexyl group at the 3-carboxamide position was a determinant for hCB2 selectivity. elsevierpure.com

These SAR studies provide a rational basis for the future design of more effective and specific molecules based on the 1,2,4-triazole-morpholine scaffold. e3s-conferences.org

Neurobiological Research Applications (e.g., modulation of specific receptors and enzymes relevant to neurological functions)

Derivatives of this compound are a subject of significant interest in neurobiological research due to their potential to modulate a variety of receptors and enzymes implicated in neurological functions and disorders. The core structure, which combines the morpholine and 1,2,4-triazole moieties, serves as a versatile scaffold for developing agents with specific central nervous system (CNS) activities. acs.orgnih.gov Research has demonstrated that compounds incorporating these heterocyclic systems can influence mood disorders, pain, neurodegenerative diseases, and epilepsy through various mechanisms. acs.orgnih.gov

One key area of application is the modulation of G-protein coupled receptors (GPCRs). For instance, the morpholine ring is a crucial component in compounds like aprepitant, an antagonist of the neurokinin 1 (NK1) receptor. nih.gov In the complex with the NK1 receptor, the morpholine ring acts as a scaffold, correctly positioning other parts of the molecule to interact with the receptor. acs.orgnih.gov The 1,2,4-triazole moiety, in a similar context, can form critical hydrogen bonds with amino acid residues within the receptor binding site. acs.orgnih.gov

Furthermore, derivatives incorporating the 1,2,4-triazole ring have shown significant potential as neurotropic agents with anticonvulsant, anxiolytic, and antidepressant properties. nih.gov Studies on various hybrid molecules have demonstrated their effectiveness in animal models of seizures, such as those induced by pentylenetetrazole (PTZ) and thiosemicarbazide (B42300) (TSC). nih.gov

In the realm of neurodegenerative diseases, research has focused on the ability of these derivatives to inhibit key enzymes. For example, 1,2,3-triazole hybrids have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical in the pathology of Alzheimer's disease. nih.gov The development of neuroprotective agents is another significant application. Certain 3-(1H-1,2,4-triazol-1-yl)-N-propananilide derivatives have demonstrated neuroprotective effects in a 6-hydroxydopamine (6-OHDA)-induced neurotoxicity model, which is relevant to Parkinson's disease. nih.gov These compounds were found to exert their protective effects by decreasing the levels of the pro-apoptotic protein Bax and caspase-3. nih.gov Additionally, some triazole derivatives have been specifically designed to target the GABA Aα5 receptor, which is involved in cognitive function, highlighting their potential for treating neurological disorders. google.com

The table below summarizes selected research findings on the neurobiological activities of morpholine and triazole derivatives.

| Derivative Class | Target | Observed Effect/Activity | Relevant Disease Model |

| Morpholine-containing NK1 antagonists (e.g., Aprepitant) | Neurokinin 1 (NK1) Receptor | Antagonism, modulation of nausea and vomiting | Chemotherapy-induced nausea and vomiting acs.orgnih.gov |

| 1,2,4-Triazole Hybrids | Pentylenetetrazole (PTZ) & Thiosemicarbazide (TSC) models | Anticonvulsant, anxiolytic, antidepressant effects | Epilepsy, Anxiety, Depression nih.gov |

| Triazole-N-propananilide Derivatives | Bax and Caspase-3 pathways | Neuroprotection against 6-OHDA induced toxicity | Parkinson's Disease nih.gov |

| Triazole Derivatives | GABA Aα5 Receptor | Selective affinity and modulation | Neurological Disorders google.com |

| Triazole-containing Hybrids | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Enzyme inhibition | Alzheimer's Disease nih.gov |

Future Research Trajectories and Interdisciplinary Opportunities

The therapeutic potential of this compound derivatives in the context of neurological disorders points toward several promising future research trajectories and opens up numerous interdisciplinary opportunities. The structural versatility of this scaffold allows for extensive chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Future synthetic efforts could focus on creating extensive libraries of these derivatives for high-throughput screening against a wider array of neurological targets. A deeper exploration of the structure-activity relationships (SAR) is warranted to fine-tune the molecules for specific receptors or enzymes within the CNS. For example, while activity at the NK1 and GABA Aα5 receptors has been noted, the full spectrum of their interactions with other CNS targets remains largely unexplored. acs.orggoogle.com

Interdisciplinary collaboration between medicinal chemists, computational biologists, and neuropharmacologists will be crucial. Computational methods, such as molecular docking, have already shown promise in predicting the binding of triazole hybrids to their targets and correlating well with experimental data. nih.gov Expanding the use of these in silico tools can guide the rational design of new compounds with improved profiles, potentially reducing the time and cost of drug discovery.

Another significant opportunity lies in the development of these compounds as research tools. Highly potent and selective derivatives could serve as chemical probes to investigate the physiological and pathological roles of their target receptors and enzymes in the brain. Furthermore, the synthesis of radiolabeled versions of these compounds could lead to the development of novel positron emission tomography (PET) ligands for in vivo imaging of neurological targets, aiding in the diagnosis and monitoring of diseases like Alzheimer's, Parkinson's, and various psychiatric disorders.

The broad range of biological activities associated with both the morpholine and 1,2,4-triazole rings suggests that the therapeutic applications of their combined scaffold may extend beyond the currently investigated areas. researchgate.netmdpi.com Future research could explore their potential in treating other neurological conditions such as neuropathic pain, migraine, and cognitive deficits associated with schizophrenia. The neuroprotective effects observed with some triazole derivatives also suggest a potential role in mitigating neuronal damage following stroke or traumatic brain injury. nih.gov

Finally, investigating novel drug delivery systems to enhance the blood-brain barrier penetration of these compounds could significantly improve their efficacy for CNS disorders. This represents another area ripe for interdisciplinary collaboration, involving materials science and pharmaceutical technology.

Q & A

Q. How do researchers validate crystallographic data for this compound derivatives when twinning or disorder is present?

- Methodological Answer : SHELXL refinement with TWIN/BASF commands resolves twinning, while PART instructions model disorder. For example, a triazole-morpholine structure with R-factor < 0.05 was achieved by partitioning disordered solvent molecules . WinGX integration enables real-time validation via Rmerge and CC₁/₂ metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.